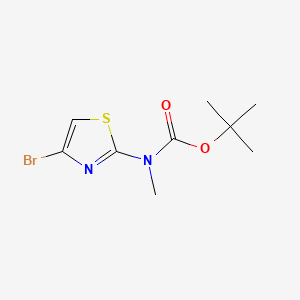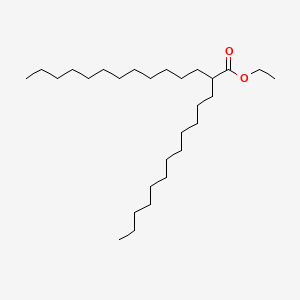
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is a metallocene compound that features a zirconium center coordinated to two cyclopentadienyl ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium typically involves the following steps:
Preparation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by alkylation of cyclopentadiene with tert-butyl and methyl groups under Friedel-Crafts alkylation conditions.
Formation of the Metallocene Complex: The prepared cyclopentadienyl ligands are then reacted with dimethylsilyl chloride to form the dimethylsilane-bridged cyclopentadienyl compound.
Coordination to Zirconium: Finally, the dimethylsilane-bridged cyclopentadienyl compound is reacted with zirconium tetrachloride to form the desired metallocene complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the zirconium center.
Reduction: Reduction reactions can also occur, often leading to changes in the oxidation state of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various halides or organometallic reagents.
Major Products
Oxidation: Formation of zirconium oxides or hydroxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: New metallocene complexes with different ligands.
科学研究应用
Chemistry
In chemistry, Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the polymerization of ethylene and propylene makes it valuable in the plastics industry.
Biology and Medicine
While its primary applications are in chemistry, research is ongoing into its potential uses in biology and medicine. For example, its unique structure and reactivity may offer new pathways for drug development or as a tool in biochemical research.
Industry
In industry, this compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is crucial for manufacturing various polymers with specific properties.
作用机制
The mechanism by which Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination facilitates the activation of monomers in polymerization reactions, allowing for the formation of long polymer chains. The molecular targets include the monomers being polymerized, and the pathways involved are those of catalytic polymerization.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler metallocene with similar catalytic properties.
Bis(indenyl)zirconium dichloride: Another metallocene with different ligand structures, offering different reactivity and selectivity.
Bis(4-tert-butylcyclopentadienyl)zirconium dichloride: Similar to the compound but without the methyl groups, leading to different steric and electronic properties.
Uniqueness
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is unique due to the presence of both tert-butyl and methyl groups on the cyclopentadienyl ligands, which can influence its reactivity and selectivity in catalytic processes. The dimethylsilane bridge also adds to its distinctiveness, affecting the overall geometry and electronic properties of the compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si.2ClH.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14,19-20H,1-10H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAVJHMYBGTER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)













